Comparative Suzuki Coupling Efficiency of Benzothiophene Boronic Acids with Aryl Bromides
In a palladium/tetraphosphine-catalyzed Suzuki coupling study, 5-benzothiopheneboronic acid was evaluated alongside other heteroarylboronic acids (thiophene, furan, benzofuran, and 3-pyridine boronic acids) in reactions with a variety of aryl bromides [1]. The study reported that the coupling of benzothiopheneboronic acids with aryl bromides gave the corresponding products in good yields [1]. However, the authors noted that in most cases, better results in terms of the substrate/catalyst ratio were obtained for the reverse reaction using heteroaryl bromides with arylboronic acids [1]. No direct head-to-head quantitative yield comparison between 5-benzothiopheneboronic acid and other benzothiophene boronic acid isomers was performed under identical conditions within this study.
| Evidence Dimension | Suzuki Coupling Efficiency (Reported Yield Range) |
|---|---|
| Target Compound Data | Moderate to good yields (specific numeric yield data for 5-isomer not isolated in this study) |
| Comparator Or Baseline | Thiophene-, furan-, benzofuran-, and 3-pyridineboronic acids (also reported in good yields; no isomer-level yield comparison available) |
| Quantified Difference | Quantitative difference not established due to lack of isomer-level direct comparison |
| Conditions | Catalyst: cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C₃H₅)]₂ system; substrate: aryl bromides; reaction: Suzuki–Miyaura cross-coupling [1] |
Why This Matters
This confirms that 5-benzothiopheneboronic acid is a viable reagent for Suzuki couplings, but selection among benzothiophene boronic acid isomers cannot be based on comparative reactivity data from this study; procurement decisions must rely on the desired regiochemistry of the final coupled product rather than empirically demonstrated superior yield.
- [1] Kondolff, I., Doucet, H., & Santelli, M. (2008). Palladium/tetraphosphine catalyzed suzuki cross-coupling of heteroarylboronic acids with aryl halides. Journal of Heterocyclic Chemistry, 45(1), 109–118. https://doi.org/10.1002/jhet.5570450109 View Source
